Bis(2-hydroxyethyl) succinate
Description
Contextualizing Succinic Acid Derivatives in Chemical Sciences
Succinic acid and its derivatives are a class of organic compounds that have garnered significant attention across diverse fields such as materials science, agriculture, and medicine. ontosight.ai Succinic acid itself is a dicarboxylic acid that can be converted into various esters and other derivatives. wikipedia.org These derivatives are often employed as precursors or modifiers in the synthesis of polymers, imparting specific and desirable properties to the resulting materials. ontosight.ai
The applications of succinic acid derivatives are widespread. They are utilized in the production of biodegradable polymers, which are of particular interest for developing sustainable materials. wikipedia.org Furthermore, some derivatives serve as lubricant additives and plasticizers, enhancing the performance and flexibility of various products. lookchem.comgoogle.com The inherent biodegradability of many succinic acid-based compounds, breaking down into non-toxic byproducts like succinic acid and ethylene (B1197577) glycol, is a key driver of their expanding use.
Historical Development of Research on Dihydroxyethyl Esters
The exploration of esters, including dihydroxyethyl esters, has a history rooted in the foundational discoveries of organic chemistry. The synthesis of aliphatic polyesters was first reported in the early 1930s, laying the groundwork for future research in this area. researchgate.net The industrial significance of related compounds, such as adipic acid esters, grew with the development of polymers like nylon, which spurred extensive investigation into various ester derivatives.
Research into hydroxyethyl (B10761427) esters, such as 2-hydroxyethyl acrylate, was propelled by the need for monomers that could improve the properties of coatings and adhesives, including adhesion and flexibility. atamankimya.com The development of processes to synthesize these esters, often through the esterification of an acid with ethylene glycol or ethylene oxide, has been a continuous area of study. evitachem.comatamankimya.com Early work on polyesters, including polyethylene (B3416737) succinate (B1194679), dates back to the mid-19th century, highlighting a long-standing interest in these materials. lboro.ac.uk The discovery of aromatic polyesters in the 1940s further broadened the scope of applications for polyester (B1180765) chemistry. researchgate.net
Significance of Bis(2-hydroxyethyl) Succinate in Emerging Fields of Chemical Polymerization
This compound serves as a crucial monomer in the synthesis of various polymers, particularly biodegradable polyesters. Its bifunctional nature, with two hydroxyl groups, allows it to readily participate in polymerization reactions, forming ester linkages that constitute the backbone of the polymer chain. evitachem.com This reactivity is fundamental to its role in creating new materials with tailored properties.
A significant area of application for this compound is in the production of biodegradable copolyesters. For instance, it can be incorporated into poly(butylene succinate) (PBS) to enhance properties like ductility. bohrium.comnih.gov Research has shown that the inclusion of such monomers can improve the elongation at break of the resulting copolyesters, making them more flexible. bohrium.comresearchgate.net
Furthermore, the field of enzymatic polymerization is exploring the use of monomers like this compound to develop more sustainable and environmentally friendly synthesis routes for polyesters. mdpi.comrsc.org This "green chemistry" approach aims to create bio-based polymers from renewable resources. rsc.orgfraunhofer.de The biocompatibility and biodegradability of polymers derived from this compound also make them promising candidates for biomedical applications, such as in drug delivery systems and tissue engineering. evitachem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | bis(2-hydroxyethyl) butanedioate | |
| Molecular Formula | C8H14O6 | evitachem.com |
| Molecular Weight | 206.19 g/mol | evitachem.com |
| Appearance | Typically a clear liquid | evitachem.com |
| Boiling Point | Approximately 250 °C | evitachem.com |
| Density | Approximately 1.1 g/cm³ | evitachem.com |
| Solubility | Highly soluble in water | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-hydroxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJQKOBULJJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145529 | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-83-7 | |
| Record name | Butanedioic acid, 1,4-bis(2-hydroxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Mechanistic Investigations
Conventional Esterification Routes for Bis(2-hydroxyethyl) Succinate (B1194679) Production
Conventional esterification represents the most direct and established method for synthesizing bis(2-hydroxyethyl) succinate. This approach relies on the chemical reaction between a carboxylic acid and an alcohol, in this case, succinic acid and ethylene (B1197577) glycol.
Direct Esterification of Succinic Acid with Ethylene Glycol
Computational studies using density functional theory have investigated the reaction mechanisms of this polyesterification in the absence of an external catalyst. rsc.orgresearchgate.net These studies reveal that the reaction can proceed through both concerted and stepwise mechanisms. The process can be self-catalyzed by the reactants and products themselves, where the carboxylic acid (succinic acid), the alcohol (ethylene glycol), and even water can act as catalysts. rsc.orgresearchgate.net Dimerization of the reactants is suggested as a potential rate-limiting step in the uncatalyzed process. researchgate.net
Optimization of Reaction Conditions for Enhanced Yields
To maximize the yield and purity of this compound, optimization of reaction conditions is crucial. The esterification reaction is an equilibrium process, and according to Le Chatelier's principle, the removal of water as it is formed drives the equilibrium towards the products, thereby increasing the yield. evitachem.com
Key parameters that are typically optimized include:
Molar Ratio of Reactants : An excess of ethylene glycol is commonly used to shift the equilibrium towards the formation of the diester. Typical molar ratios of succinic acid to ethylene glycol range from 1:2 to 1:4.
Temperature : The reaction is conducted at elevated temperatures, generally between 120–150°C, to increase the reaction rate. Some studies have explored temperatures up to 185°C, noting that the ideal temperature should be above the melting point of succinic acid (184°C) but below the decomposition temperature of the monomers and the resulting polyester (B1180765). mdpi.com
Reaction Time : The duration of the reaction, typically ranging from 4 to 8 hours, is adjusted to ensure complete conversion. Studies on uncatalyzed polymerization have shown that adjusting the reaction time (e.g., from 40 to 100 minutes) can control the molecular mass of the resulting polymer. mdpi.com
Water Removal : To enhance the yield, water is continuously removed from the reaction mixture. This is often achieved by performing the reaction in a solvent like toluene (B28343) or cyclohexane, which forms an azeotrope with water, facilitating its removal through a Dean-Stark apparatus. The reaction can also be conducted under vacuum to help drive off the water.
The table below summarizes typical conditions for optimizing the direct esterification process.
| Parameter | Optimized Condition | Rationale |
| Molar Ratio (Succinic Acid:Ethylene Glycol) | 1:2 to 1:4 | Shifts equilibrium towards product formation. |
| Temperature | 120–185°C mdpi.com | Increases reaction rate; must be below decomposition temperature. |
| Reaction Time | 4–8 hours | Allows for reaction completion and influences molecular weight. |
| Water Removal | Azeotropic distillation or vacuum | Drives the equilibrium towards the formation of the ester. |
Catalytic Approaches in this compound Synthesis
To overcome the limitations of uncatalyzed esterification, such as slow reaction rates and the need for high temperatures, various catalytic systems are employed. These catalysts accelerate the reaction, allowing for milder conditions and often leading to higher yields in shorter time frames.
Acid-Catalyzed Esterification Processes
The esterification of succinic acid with ethylene glycol is most commonly accelerated by the use of an acid catalyst. evitachem.com The catalyst protonates the carbonyl oxygen of the succinic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethylene glycol.
Commonly used acid catalysts include:
Strong Mineral Acids : Sulfuric acid (H₂SO₄) is a frequently used, effective catalyst. evitachem.com
Organic Acids : p-Toluenesulfonic acid (PTSA) is another widely employed catalyst, often preferred for its milder nature compared to sulfuric acid.
The catalyst is typically used in small quantities, around 0.5–2% by weight of the reactants. The presence of the catalyst significantly reduces the required reaction time and temperature compared to the uncatalyzed process.
| Catalyst | Typical Loading | Temperature | Reaction Time |
| Sulfuric acid | 0.5–2 wt% | 120–150°C | 4–8 hours |
| p-Toluenesulfonic acid | 0.5–2 wt% | 120–150°C | 4–8 hours |
Transition Metal-Catalyzed Alkoxycarbonylation Reactions
An alternative, one-pot synthesis route to succinic acid esters involves the transition metal-catalyzed bis-alkoxycarbonylation of olefins. mdpi.com This method allows for the creation of variously substituted succinates from simple, functionalized alkenes, carbon monoxide (CO), and an alcohol. mdpi.com
Palladium-based catalytic systems have proven particularly effective for the bis-alkoxycarbonylation of olefins. scispace.comdntb.gov.uaresearchgate.net This reaction involves the syn-addition of two alkoxycarbonyl groups across the double bond of an alkene. scispace.com
A notable application of this methodology is the synthesis of bis(2-hydroxyethyl) 2-phenylsuccinate, a derivative of the target compound, from styrene (B11656) (an olefin) and ethylene glycol (a diol). mdpi.comresearchgate.net This represents the first reported instance of a bis-alkoxycarbonylation reaction being successfully applied to a diol. mdpi.comresearchgate.net The reaction is achieved under mild conditions using a low catalyst loading. mdpi.com
Key components of this catalytic system include:
Palladium Source : Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) is often used as the palladium source. scispace.comunibo.it
Ligand : Aryl α-diimine ligands, such as bis-(2,6-dimethylphenyl)-2,3-dimethyl-1,4-diazabutadiene, are crucial for the catalyst's activity and selectivity. scispace.com N-heterocyclic carbene (NHC) ligands have also been explored. dntb.gov.uaresearchgate.net
Oxidant : An oxidant is required for the catalytic cycle. p-Benzoquinone is commonly used for this purpose. mdpi.comscispace.com
Reaction Conditions : The reaction typically proceeds under mild conditions, for example, at a CO pressure of 4 bar and at room temperature (20°C). mdpi.comscispace.com
The table below details the conditions for the synthesis of bis(2-hydroxyethyl) 2-phenylsuccinate via this method. mdpi.comresearchgate.net
| Component | Specific Reagent/Condition | Purpose |
| Olefin | Styrene | Substrate for bis-alkoxycarbonylation. |
| Alcohol | Ethylene Glycol | Nucleophile and source of the hydroxyethyl (B10761427) group. |
| Catalyst System | Aryl α-diimine/Palladium(II) mdpi.comresearchgate.net | Catalyzes the addition of CO and alcohol. |
| Oxidant | p-Benzoquinone mdpi.comresearchgate.net | Regenerates the active Pd(II) catalyst. |
| CO Pressure | 4 bar mdpi.com | Source of carbonyl groups for the ester functionality. |
| Temperature | 20°C mdpi.com | Demonstrates the mildness of the reaction conditions. |
| Isolated Yield | 78% mdpi.comresearchgate.net | Indicates the efficiency of this synthetic route. |
This palladium-catalyzed approach offers a powerful and efficient alternative for synthesizing substituted succinates, including those with functional groups like the hydroxyl moieties present in this compound derivatives. mdpi.com
Biorenewable and Sustainable Synthesis Strategies
The growing emphasis on sustainable chemistry has spurred the development of synthesis routes for this compound that utilize renewable feedstocks and environmentally benign catalysts.
A significant advancement in the sustainable production of succinate esters is the use of bio-succinic acid, which is produced through the fermentation of renewable resources like glucose, sucrose, or glycerol (B35011) by microorganisms. unimore.it However, bio-succinic acid produced by fermentation often contains impurities, such as fermentation residues and by-products, which can be detrimental to the performance of catalysts used in subsequent esterification reactions. nih.gov
The direct esterification of bio-derived succinic acid with ethylene glycol is a primary route to this compound. nih.gov This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), at elevated temperatures. nih.gov Recent trends favor the use of bio-based succinic acid derived from these renewable feedstocks to enhance the sustainability of the process. nih.gov
The recovery and purification of succinic acid from fermentation broths are critical steps. One approach involves a double displacement reaction of the succinate salt in the broth with a strong acid to liberate succinic acid, which is then recovered by fractional crystallization and an alcohol wash before being esterified. unimore.it Another strategy involves the dissolution and acidification of succinate salts in ethanol, followed by reactive distillation to form succinate esters. nih.govresearchgate.net This method can achieve high conversions of both succinic acid and co-produced acetic acid. researchgate.net
The table below outlines typical conditions for the esterification of succinic acid, which are applicable to bio-derived precursors.
| Parameter | Optimal Range |
| Molar Ratio (Acid:Glycol) | 1:2.5 - 1:3.5 |
| Temperature | 120–140°C |
| Catalyst | PTSA (1–1.5 wt%) |
| Reaction Time | 5–6 hours |
| Yield | 85–92% |
Data adapted from a general protocol for succinic acid esterification. nih.gov
The integration of bio-derived succinic acid is also central to the production of bio-based polyesters like poly(ethylene succinate) (PES). acs.orgresearchgate.net The synthesis of these polymers often involves the direct polycondensation of bio-succinic acid and ethylene glycol. researchgate.netmdpi.com
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing succinate esters. Lipases are the most prominent class of enzymes used for this purpose, valued for their ability to function under mild conditions and their high specificity, which minimizes the formation of by-products. researchgate.net
Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely used and effective biocatalyst for the synthesis of succinate esters and polyesters. researchgate.netau.dkeurjchem.com It can catalyze the polycondensation of dimethyl succinate with diols like 1,4-butanediol (B3395766) in both melt and solution phases. au.dk While melt polycondensation with CALB can significantly reduce reaction times from days to a few hours compared to conventional methods, it may result in slightly lower molecular weights. au.dk
One innovative enzymatic strategy for producing high molecular weight poly(ethylene succinate) (PES) involves a two-step process: first, the lipase-catalyzed cyclocondensation of dimethyl succinate and ethylene glycol to form cyclic oligo(ethylene succinate)s, followed by the enzymatic ring-opening polymerization (e-ROP) of these cyclic oligomers. researchgate.net This method can yield PES with a weight-average molecular weight exceeding 60,000 g·mol⁻¹. researchgate.net
The enzymatic synthesis of succinate esters is influenced by several factors, including the type of enzyme, reaction temperature, and the method of by-product removal. For instance, in the polycondensation to form polyesters, the reaction occurs in two main steps: an initial esterification or transesterification to form oligomers, followed by a polycondensation of these oligomers to increase the polymer chain length.
The following table presents key findings from research on the enzymatic synthesis of succinate esters and related polyesters.
| Enzyme | Substrates | Product | Key Findings |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate, Ethylene glycol | Cyclic oligo(ethylene succinate)s, then Poly(ethylene succinate) (PES) | High molecular weight PES (>60,000 g·mol⁻¹) was achieved through enzymatic ring-opening polymerization of lipase-synthesized cyclic oligomers. researchgate.net |
| Candida antarctica Lipase B (CALB) | Dimethyl succinate, 1,4-Butanediol | Poly(butylene succinate) (PBS) | Melt polycondensation with CALB reduced reaction time to 3-4 hours, yielding a molecular weight (Mw) of ~23,400 g/mol . au.dk |
| Candida rugosa Lipase (CRL) | Vitamin E, Succinic anhydride (B1165640) | Vitamin E succinate | Immobilized and modified CRL showed improved catalytic activity and stability for the synthesis of vitamin E succinate. mit.edu |
| Lipase | Diethyl succinate, 1,4-Butanediol | Poly(butylene succinate) (PBS) | A two-step reaction at 80 °C and 95 °C produced PBS with a weight average molecular weight (Mw) of 38,000 g/mol . eurjchem.com |
The use of enzymatic pathways aligns with the principles of green chemistry by reducing the reliance on potentially toxic metal catalysts and harsh reaction conditions, thereby offering a sustainable route to this compound and its polymeric derivatives. au.dk
Role As a Monomer and Advanced Polymerization Studies
Condensation Polymerization for Polyester (B1180765) Synthesis
Condensation polymerization, also known as step-growth polymerization, is the primary method for synthesizing polyesters from bis(2-hydroxyethyl) succinate (B1194679). This process involves the reaction of the hydroxyl end groups of the monomer with carboxylic acid or ester groups of other monomers, leading to the formation of ester linkages and the elimination of a small molecule, typically water or an alcohol. The reaction is generally carried out at high temperatures and under vacuum to drive the equilibrium towards the formation of high molecular weight polymers.
Bis(2-hydroxyethyl) succinate serves as a fundamental building block for the synthesis of poly(alkylene succinate)s, a class of biodegradable aliphatic polyesters. While the direct polymerization of succinic acid and a diol is a common route, the use of pre-formed ester-diols like this compound can offer advantages in controlling stoichiometry and reaction conditions. The resulting polymers, such as poly(ethylene succinate), are characterized by their flexibility and susceptibility to enzymatic degradation, making them attractive for applications in packaging and biomedical devices. The synthesis of poly(butylene succinate) (PBS), a commercially significant biodegradable polyester, typically involves the polycondensation of succinic acid and 1,4-butanediol (B3395766). nih.govresearchgate.net However, the principles of this synthesis are directly applicable to the use of this compound for other poly(alkylene succinate)s.
To enhance the thermal and mechanical properties of aliphatic polyesters, this compound is frequently copolymerized with aromatic monomers. scielo.br A prominent example is its copolymerization with bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a monomer derived from the chemical recycling of poly(ethylene terephthalate) (PET). figshare.comacs.orgx-mol.net This copolymerization yields aromatic-aliphatic copolyesters that balance the biodegradability of the aliphatic succinate units with the rigidity and strength conferred by the aromatic terephthalate units. scielo.br The resulting poly(butylene succinate-co-ethylene terephthalate) (PBSET) and similar copolyesters exhibit a tunable range of properties depending on the comonomer ratio. researchgate.net For instance, incorporating BHET can improve the ductile properties and elongation at break of the copolyester, although it may lead to a reduction in tensile strength. nih.govnih.gov
| Sample | BHET Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) |
|---|---|---|---|---|
| PBS[0T; Ti; 230] | 0 | High | 180-430 | 320 |
| PBS[5.0T; Ti; 230] | 5.0 | - | 870 | - |
| PBS[5.0T; 1.0P; 210; Mg] | 5.0 | - | 370 | 370 |
The incorporation of this compound into copolyesters significantly influences their microstructure, which in turn dictates their macroscopic properties. In copolymers with BHET, the distribution of the succinate and terephthalate units along the polymer chain can be random, blocky, or alternating, depending on the polymerization conditions and catalyst used. nih.govdntb.gov.uaresearchgate.net The sequence length of the poly(butylene succinate) (PBS) segments decreases with an increasing content of ethylene (B1197577) terephthalate units. researchgate.net This change in microstructure affects the crystallinity of the copolyester; generally, increasing the comonomer content leads to a decrease in crystallinity and crystallite size. researchgate.net However, the catalyst system can also play a crucial role. For instance, copolyesters prepared with a H3PO4/M(2-ethylhexanoate)2 catalyst system have been shown to have a less random distribution of comonomer units compared to those prepared with (nBuO)4Ti, resulting in a faster crystallization rate and a higher melting temperature (Tm). nih.govdntb.gov.uaresearchgate.net
| Sample | BHET Content (mol%) | Catalyst System | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔH) (J/g) |
|---|---|---|---|---|
| PBS[5.0T; Ti; 230] | 5.0 | (nBuO)4Ti | 99 | 47 |
| PBS[10T; Ti; 230] | 10.0 | (nBuO)4Ti | 86 | 33 |
| PBS[5.0T; 1.0P; 210; Mg] | 5.0 | H3PO4/Mg(2-ethylhexanoate)2 | 106 | 55 |
| PBS[10T; 1.0P; 210; Mg] | 10.0 | H3PO4/Mg(2-ethylhexanoate)2 | 96 | 47 |
The choice of catalyst is critical in the polycondensation of this compound as it influences the reaction rate, polymer molecular weight, and even the microstructure of the resulting copolyesters. nih.govdntb.gov.ua Conventional catalysts for polyester synthesis, such as titanium alkoxides (e.g., tetrabutyl titanate, (nBuO)4Ti), are effective but can lead to side reactions and discoloration of the polymer. nih.govnih.gov Research has explored alternative catalyst systems to overcome these limitations. For example, phosphoric acid (H3PO4) has been used as a catalyst, sometimes in combination with metal salts like M(2-ethylhexanoate)2 (where M = Mg, Zn, Mn), which can also act as chain extenders through ionic interactions. nih.govnih.gov The use of H3PO4 can lead to the incorporation of phosphate (B84403) groups into the polyester chain, forming branched structures. mdpi.com Other catalysts, such as antimony compounds and sulfonic acid-functionalized Brønsted acidic ionic liquids, have also been investigated for polyester synthesis. scielo.brnih.gov
Controlling the chain architecture, including the introduction of branching, is a key strategy for modifying the properties of polyesters derived from this compound. Long-chain branching can significantly enhance the melt strength and processability of the polymer, which is particularly important for applications like film blowing and foaming. researchgate.netresearchgate.net Branching can be achieved by incorporating a small amount of a multifunctional monomer, or a branching agent, during polymerization. researchgate.netresearchgate.net Examples of branching agents used in the synthesis of succinate-based polyesters include pentaerythritol (B129877) and trimellitic anhydride (B1165640). researchgate.net The introduction of branching generally leads to a decrease in crystallinity. researchgate.net In some catalyst systems, such as those using phosphoric acid, the catalyst itself can be integrated into the polymer chain, creating branching points. mdpi.comdntb.gov.ua For instance, the use of H3PO4 can result in the formation of triester branching points, which can be observed through techniques like 31P NMR spectroscopy. mdpi.com
Enzymatic Polymerization Processes Utilizing this compound Derivatives
Enzymatic polymerization has emerged as a green alternative to conventional polyester synthesis, offering mild reaction conditions and high selectivity. lidsen.commdpi.com Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are commonly used as biocatalysts for the polycondensation of diols and dicarboxylic acids or their esters. mdpi.com While direct enzymatic polymerization of this compound is not extensively documented, the principles of enzymatic polyester synthesis are applicable to its derivatives. For instance, the enzymatic polymerization of diethyl succinate with 1,4-butanediol has been studied. encyclopedia.pub This process can be carried out in bulk (solvent-free) or in solution. lidsen.com One of the challenges in enzymatic polymerization is achieving high molecular weight polymers. lidsen.com Strategies to overcome this include the use of activated monomers, such as divinyl esters, or carrying out the reaction under vacuum to effectively remove the condensation by-product. mdpi.com Enzymatic polymerization can also offer better control over the polymer structure, potentially leading to materials with unique properties.
Lipase-Catalyzed Polyesterification
Enzymatic polymerization, particularly using lipases, has emerged as a powerful "green chemistry" tool for polyester synthesis. nih.gov Lipases, which catalyze the hydrolysis of ester bonds in vivo, can be used to drive the reverse reaction—ester bond formation—in vitro under controlled conditions. nih.gov The most commonly used and effective enzyme for this purpose is Lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. lidsen.compsecommunity.org This biocatalyst is noted for its high activity, broad substrate specificity, and remarkable stability, even at elevated temperatures. upc.edursc.org
The lipase-catalyzed polyesterification to form poly(ethylene succinate) is a polycondensation reaction. This process involves the reaction between a diacid (or its ester derivative, like dimethyl succinate) and a diol (ethylene glycol), which can be considered as the precursors to this compound. psecommunity.orgupc.edu The enzyme facilitates the stepwise formation of ester linkages, eliminating a small molecule byproduct such as water or methanol. encyclopedia.pub This method avoids the use of toxic metal catalysts and typically proceeds under milder conditions than traditional polycondensation. psecommunity.org
| Enzyme | Monomers | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Novozym 435 (immobilized CALB) | Dimethyl succinate, 1,4-butanediol | Polycondensation in diphenyl ether | Achieved a number-average molecular weight (Mn) of 38,000 g/mol at 95°C. | nih.gov |
| Novozym 435 (immobilized CALB) | Diethyl succinate, 1,4-butanediol | Polycondensation in bulk vs. solution | Bulk polymerization yielded a polymer with Mn of 3,300 g/mol, whereas reaction in diphenyl ether resulted in a higher Mn of 10,000 g/mol. | psecommunity.org |
| Novozym 435 (immobilized CALB) | Divinyl adipate, 1,4-butanediol | Solvent-free polycondensation | Achieved a weight-average molecular weight (Mw) of approximately 23,000 g/mol at 50°C. | psecommunity.org |
| Novozym 435 (immobilized CALB) | Cyclic oligo(ethylene succinate)s | Ring-Opening Polymerization (ROP) | Produced high molecular weight poly(ethylene succinate) (Mw > 60,000 g/mol) at 125°C. | upc.edu |
Biocatalytic Strategies for High Molecular Weight Polymer Production
A significant challenge in direct enzymatic polycondensation is achieving high molecular weight polymers. This is primarily because the reaction is an equilibrium process, and the efficient removal of byproducts (e.g., water or alcohol) is necessary to drive the reaction toward polymer formation, which can be difficult under mild enzymatic conditions. encyclopedia.pub
To overcome this limitation, a highly effective biocatalytic strategy involves a two-step process combining cyclization and subsequent ring-opening polymerization (ROP). upc.edu
Enzymatic Synthesis of Cyclic Oligo(ethylene succinate)s : In the first step, monomers such as dimethyl succinate and ethylene glycol undergo lipase-catalyzed cyclocondensation in a dilute solution. The high-dilution condition favors the formation of cyclic oligomers, denoted as c(ES)n, over linear polymer chains. upc.edu
Enzymatic Ring-Opening Polymerization (e-ROP) : The synthesized cyclic oligomers are then subjected to enzymatic ring-opening polymerization, often using the same lipase catalyst (e.g., Novozym 435) but at a higher concentration or in bulk. upc.eduresearchgate.net This step is not a condensation reaction and thus does not produce any volatile byproducts. upc.edu The absence of an equilibrium limitation allows the reaction to proceed to high conversion, resulting in the formation of poly(ethylene succinate) with significantly higher molecular weights (Mw > 60,000 g·mol-1) than what is typically achievable through direct polycondensation. upc.edu This e-ROP method is considered a superior green strategy as it yields high molecular weight, metal-free polymers under relatively mild conditions. upc.edu A similar strategy has also been successfully applied to produce high molecular weight poly(butylene succinate) (PBS), demonstrating the versatility of the approach. researchgate.netresearchgate.net
Synthesis of Specialized Polymeric Architectures
The fundamental chemistry of succinate units allows for their incorporation into complex, non-linear polymer structures. One of the most sophisticated examples is the development of dendrimers, which are highly branched, monodisperse macromolecules with a precise, tree-like architecture. nih.govnih.gov
Development of Dendrimeric Structures Incorporating Succinate Units
Succinic acid, a key precursor for this compound, has been successfully used as a building block in the synthesis of dendritic polymers. duke.eduresearchgate.netsemanticscholar.org A notable example is the creation of poly(glycerol-succinic acid) (PGLSA) dendrimers, which are synthesized from the natural metabolites glycerol (B35011) and succinic acid. duke.eduiupac.org The synthesis of these well-defined, hyper-branched structures can be achieved through two primary methodologies: the divergent approach and the convergent approach. nih.govnih.govyoutube.com
Divergent Synthesis : This method begins from a central core molecule. youtube.com The dendrimer is built outwards in a layer-by-layer fashion, with each successive "generation" being added to the periphery of the molecule. nih.gov This approach allows for the rapid creation of large dendrimers with a high number of surface functional groups. youtube.com
Convergent Synthesis : In this strategy, the synthesis starts from what will become the periphery of the dendrimer. youtube.com Small, wedge-like branched units called dendrons are synthesized first and then attached to a multifunctional core in the final step. nih.gov This method offers greater control over the final structure and tends to produce fewer defects. youtube.com
| Methodology | Starting Point | Direction of Growth | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Divergent | Central core molecule | Outward from the core to the periphery | Allows for rapid synthesis of high-generation dendrimers. | Can result in structural defects and impurities due to incomplete reactions in later generations. | nih.govyoutube.com |
| Convergent | Periphery of the final molecule | Inward from the periphery to the core | Offers excellent control over the final structure, leading to fewer defects and higher purity. | Can be more time-consuming and may be difficult to attach the final dendrons to the core for higher generations. | nih.govyoutube.com |
Advanced Materials Research and Applications Non Biomedical, Non Clinical
Design and Synthesis of Biodegradable Polymeric Systems for Materials Science
Bis(2-hydroxyethyl) succinate (B1194679) serves as a key monomer in the synthesis of biodegradable polyesters, materials that are gaining prominence as sustainable alternatives to conventional plastics. evitachem.commdpi.com These polymers are noted for their high susceptibility to enzymatic degradation due to the presence of ester bonds in their structure. mdpi.com The incorporation of Bis(2-hydroxyethyl) succinate into polymer chains can enhance properties such as flexibility and biodegradability. evitachem.com
The synthesis of these polyesters, such as Poly(butylene succinate) (PBS) and its copolymers, is typically achieved through a two-step melt polycondensation process involving esterification and polycondensation stages. lidsen.commdpi.com In this context, this compound can be used as a building block to introduce ethylene (B1197577) succinate units into the polymer backbone. This modification is a common strategy for tailoring the properties of materials like PBS to meet the requirements of specific applications, such as flexible packaging. evitachem.commdpi.com
For instance, PBS-based copolyesters have been synthesized through the polycondensation of succinic acid, 1,4-butanediol (B3395766), and a structurally similar compound, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). mdpi.comnih.gov This process yields copolyesters with improved ductile properties, demonstrating the principle of enhancing polymer characteristics by incorporating different monomer units. mdpi.comnih.gov The use of this compound follows a similar logic, aiming to create copolymers with tailored thermal and mechanical properties and controlled degradation rates. mdpi.commdpi.com
| Polymer System | Key Monomers | Synthesis Method | Notable Properties | Reference |
|---|---|---|---|---|
| Biodegradable Polyesters | This compound | Polymerization | Enhanced flexibility and biodegradability | evitachem.com |
| Poly(butylene succinate) (PBS) | Succinic acid, 1,4-butanediol | Melt Polycondensation | Good processability and thermal resistance | mdpi.com |
| PBS Copolymers (e.g., PBS-DLS-PEG) | Dimethyl succinate, 1,4-butanediol, Dimer linoleic diol, Poly(ethylene glycol) | Two-step Polycondensation | Controllable surface and thermal properties | mdpi.com |
| PBS-based Copolyesters | Succinic acid, 1,4-butanediol, Bis(2-hydroxyethyl) terephthalate (BHET) | Polycondensation | Improved ductility and enhanced elongation at break | mdpi.comnih.gov |
Role of this compound Derivatives in Protic Ionic Liquid Research
Derivatives of this compound are integral to the research and development of protic ionic liquids (PILs). mdpi.comresearchgate.net PILs are formed through a proton transfer from a Brønsted acid to a Brønsted base and are recognized as environmentally friendly lubricants and lubricant additives due to their high thermal stability, low vapor pressure, and potential biodegradability. acs.orgasme.org Specific derivatives, such as Di[bis(2-hydroxyethyl)ammonium] succinate and Tris(2-hydroxyethyl)ammonium hydrogen succinate, have been synthesized and investigated for their tribological properties. researchgate.netnih.govacs.org These compounds can be used as neat lubricants or as additives to improve the lubricity of water-based fluids. mdpi.com
The synthesis of PILs like Tris(2-hydroxyethyl)ammonium hydrogen succinate, often abbreviated as [TEA][HSUC], is typically achieved through a simple and efficient acid-base neutralization reaction. mdpi.comnih.gov This method involves reacting equimolecular amounts of a Brønsted acid (succinic acid) and a Brønsted base (tris(2-hydroxyethyl)amine). nih.govacs.org The process is often conducted without a solvent at moderate temperatures to prevent the decomposition of reactants and formation of impurities. nih.gov The proton transfer from the acid to the base results in the formation of the ionic liquid. acs.org Research has shown that this synthesis method can achieve very high yields in a short amount of time. nih.govacs.org
| Parameter | Value/Condition | Reference |
|---|---|---|
| Base | Tris(2-hydroxyethyl)amine | nih.govacs.org |
| Acid | Succinic Acid | nih.govacs.org |
| Stoichiometry | Equimolecular amounts | nih.gov |
| Solvent | Solvent-free | nih.gov |
| Reaction Time | 15 minutes | nih.govacs.org |
| Yield | ≥99% | nih.govacs.org |
| Product Form | White solid | nih.govacs.org |
The tribological performance of PILs derived from this compound has been a key area of investigation. Studies have confirmed their ability to act as effective lubricants, both on their own and as additives. mdpi.com The protic ionic liquid Di[bis(2-hydroxyethyl)ammonium] succinate (DSu) has been successfully used as an additive in water-based lubricants. researchgate.net Furthermore, blends of DSu with other PILs, such as Bis(2-hydroxyethyl) ammonium (B1175870) stearate (B1226849) (DES), have been created and analyzed. researchgate.net
Research has consistently shown that the addition of these PILs to base fluids like water leads to a significant reduction in both the coefficient of friction and wear volume. mdpi.comasme.org For example, one study highlighted that triprotic ionic liquid bis(2-hydroxyethyl ammonium) succinate could be used as a neat lubricant or as a lubricity-improving additive in water-based fluids. mdpi.com The effectiveness of these PILs is often attributed to the long alkyl chains in their anionic components, which contribute to superior lubricity. mdpi.com
| Ionic Liquid System | Application | Observed Effect | Reference |
|---|---|---|---|
| Di[bis(2-hydroxyethyl)ammonium] succinate (DSu) | Additive (1 wt.%) in water | Improved tribological performance | researchgate.net |
| Bis(2-hydroxyethyl ammonium) succinate | Neat lubricant or additive in water-based fluids | Superior lubricity | mdpi.com |
| Bis(2-hydroxyethyl)ammonium erucate | Neat lubricant or additive in water | Low coefficient of friction and low wear | mdpi.com |
| General Protic Ionic Liquids (PILs) | Additive (1 wt.%) in aqueous solution | Significant reductions in frictional coefficients and wear volumes | asme.org |
The effectiveness of ionic liquids in lubrication is primarily due to their ability to form a stable, protective film on the surfaces in contact. nih.gov This process, known as adsorption, is a key factor in their lubrication mechanism. researchgate.net The ionic nature of these compounds facilitates strong adsorption onto metallic surfaces, which helps to prevent direct contact between the sliding parts and thus reduces wear. researchgate.net
The interaction is a multi-stage process. Initially, electrostatic forces drive the adsorption of the ionic liquid onto the charged surface. nih.gov This is followed by the formation of a more organized, compact protective layer. acs.org The specific chemical structure of the PIL's cation and anion plays a synergistic role in this interaction. acs.orgnih.gov For instance, the cation may interact with oxidized portions of a metal surface through hydrogen bonds, while the anion interacts with non-oxidized areas. acs.orgnih.gov In addition to physical adsorption, temperature increases at the contact points can induce tribo-chemical reactions, leading to the formation of a durable reaction layer or metal soaps, which further enhance lubrication. mdpi.com
Degradation Studies and Environmental Fate
Thermal Decomposition Mechanisms of Poly(alkylene succinate)s
Poly(alkylene succinate)s, including those derived from Bis(2-hydroxyethyl) succinate (B1194679), exhibit high thermal stability, with decomposition typically occurring at elevated temperatures. Thermogravimetric analysis (TGA) has shown that the maximum decomposition rates for this class of polyesters are observed between 420–430 °C. researchgate.netmdpi.com The degradation process is primarily governed by specific chemical reactions that break down the polymer backbone.
The principal thermal degradation pathway for these polyesters is β-hydrogen bond scission, which involves a six-membered cyclic transition state. researchgate.netmdpi.comnih.gov A less extensive decomposition mechanism is homolytic scission or α-hydrogen bond scission. researchgate.netmdpi.com For instance, in copolymers of poly(lactic acid) (PLA) and poly(hexylene succinate) (PHSu), the decomposition also proceeds mainly through β-hydrogen bond scission, producing allyl and diallyl compounds. nih.gov
The analysis of the volatile products generated during the thermal decomposition of poly(alkylene succinate)s provides insight into the underlying pyrolysis pathways. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a key technique used to identify these products at temperatures corresponding to maximum degradation, such as 450 °C. mdpi.com
The primary pyrolysis pathway is β-scission, which results from the presence of hydrogen atoms in the β-position of the ester's diol component. mdpi.com This leads to the formation of molecules with carboxylic acid and vinyl end groups. nih.gov A secondary pathway, α-homolytic scission, also contributes to the degradation process. mdpi.com The main volatile products identified from the pyrolysis of poly(alkylene succinate)s include carbon dioxide, aldehydes, carboxylic acids, and various hydrocarbons like allyl and diallyl compounds. researchgate.netnih.gov
| Pyrolysis Pathway | Description | Key Volatile Products |
|---|---|---|
| β-Hydrogen Bond Scission | Dominant pathway involving a six-membered cyclic transition state, leading to fragments with carboxylic acid and olefinic end groups. mdpi.comnih.gov | Carboxylic acids, Allyl compounds, Diallyl compounds. researchgate.netnih.gov |
| α-Hydrogen Bond Scission | A less common pathway that contributes to the formation of different byproducts. researchgate.netnih.gov | Aldehydes. researchgate.netnih.gov |
| Decarboxylation | Loss of CO2 from carboxyl end groups during pyrolysis. nih.gov | Carbon Dioxide (CO2). researchgate.net |
Hydrolytic Degradation of Polymers Containing Bis(2-hydroxyethyl) Succinate Units
The hydrolytic degradation of aliphatic polyesters, such as those containing this compound units, is a critical process that dictates their breakdown in aqueous environments. This degradation occurs through the chemical cleavage of ester bonds within the polymer backbone, a process known as bulk degradation. nih.gov
The mechanism involves random chain scission, which breaks down the long polymer chains into smaller, lower molecular weight fragments. nih.gov As the molecular weight decreases, these smaller oligomers become water-soluble and can diffuse out of the polymer matrix, leading to a measurable mass loss. nih.gov The rate of hydrolytic degradation can be influenced by the polymer's composition. For example, in copolymers, increasing the amount of an aromatic comonomer can initially increase the rate of hydrolysis in an alkaline solution, after which the rate may decrease and stabilize. researchgate.net The hydrophilicity of the polymer also plays a role, with more hydrophilic materials potentially showing accelerated degradation. tuni.fi
Enzymatic Degradation of Derived Polyesters
Polyesters derived from this compound are susceptible to enzymatic degradation, a process driven by the action of various hydrolytic enzymes. nih.gov This biodegradation typically proceeds through a surface erosion mechanism, where enzymes act on the surface of the polymer, breaking it down without significantly altering the macromolecular structure of the bulk material. nih.govchemrxiv.orgresearchgate.net
The rate and extent of enzymatic degradation are influenced by several factors, including the polymer's chemical structure, crystallinity, and the specific enzymes present. nih.govnih.gov Generally, polymers with lower crystallinity are more vulnerable to enzymatic attack because the amorphous regions are more accessible to enzymes. nih.gov
A variety of enzymes, primarily belonging to the α/β-hydrolase superfamily, have been identified to catalyze the hydrolysis of ester bonds in succinate-based polyesters. frontiersin.orgnih.gov These enzymes typically feature a catalytic triad, often composed of serine, histidine, and aspartate, which facilitates the nucleophilic attack on the ester linkage. nih.gov
Specific enzymes capable of degrading these polyesters include various lipases, cutinases, and proteinases. nih.gov For example, cutinase from Thermobifida cellulosilytica has been shown to completely degrade poly(butylene succinate) (PBS). nih.govnih.gov Lipases from sources such as Pseudomonas cepacia, Candida sp., and Rhizopus delemar are also effective. chemrxiv.orgnih.govscispace.com These enzymes can break down the polymer into its constituent monomers, such as succinic acid and 1,4-butanediol (B3395766), or into soluble oligomers. frontiersin.org
| Enzyme Class | Specific Enzyme/Source | Target Polyester (B1180765) | Reference |
|---|---|---|---|
| Cutinase | Thermobifida cellulosilytica | Poly(butylene succinate) (PBS) | nih.govnih.gov |
| Lipase (B570770) | Pseudomonas cepacia | Poly(butylene succinate-dilinoleic succinate) (PBS-DLS) | chemrxiv.orgnih.gov |
| Candida sp. (CALB) | Poly(butylene succinate-co-adipate) (PBSA) | nih.govnih.gov | |
| Candida cylindracea | Poly(butylene adipate-co-succinate) (PBAS) | lidsen.com | |
| Rhizopus delemar | Poly(ethylene succinate), Poly(propylene succinate), Poly(butylene succinate) | scispace.com | |
| Proteinase | Proteinase K | Active on some polyesters like PCL and PBSA, but not PBS. | nih.gov |
The chemical composition of the polyester plays a crucial role in its susceptibility to enzymatic degradation. Copolymerization is a common strategy to enhance biodegradability, primarily by reducing the polymer's crystallinity. nih.gov For instance, poly(butylene succinate-co-adipate) (PBSA), a copolymer, is more readily degraded by a wider range of enzymes compared to the homopolymer poly(butylene succinate) (PBS). nih.govmdpi.com
The ratio of different monomer units within a copolymer also significantly affects the degradation rate. In studies on poly(butylene succinate-dilinoleic succinate) (PBS-DLS) copolymers, a version with a 70:30 weight ratio of hard (PBS) to soft (DLS) segments exhibited a mass loss of approximately 40% after 24 days of enzymatic exposure. chemrxiv.orgresearchgate.netnih.gov In contrast, a copolymer with a 50:50 ratio showed only about 10% mass loss under the same conditions, which is attributed to its higher degree of crystallinity. chemrxiv.orgresearchgate.netlidsen.com Similarly, for poly(butylene adipate-co-succinate) copolymers, the highest enzymatic degradation rate was observed for the composition containing 50 mol% of butylene succinate units. lidsen.com
Environmental Biodegradation Research of Succinate-Based Polymers
In natural environments, the biodegradation of succinate-based polymers is carried out by microorganisms like bacteria and fungi, which break down the material into harmless products such as carbon dioxide, water, and biomass. mdpi.com The rate of this process is highly dependent on the specific environmental conditions, including temperature, moisture, and the types of microorganisms present. researchgate.net
Research has shown that poly(butylene succinate) (PBS) demonstrates effective biodegradability in controlled composting and soil environments. mdpi.comnih.gov However, its degradation is significantly slower in marine environments. nih.gov The physical form of the polymer also impacts its degradation rate; for example, PBS in powder form biodegrades faster than films, which in turn degrade faster than larger granules. mdpi.com Furthermore, the incorporation of natural fillers, such as wheat bran or wood flour, into PBS composites can significantly accelerate the biodegradation process by increasing water absorption and providing attachment points for microorganisms. mdpi.comnih.gov For instance, the addition of 10% wheat bran to PBS resulted in a more than threefold increase in mass loss after 70 days in compost compared to pure PBS. nih.gov
Analytical and Characterization Methodologies
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound. These methods are widely used in quality control to assess the purity of Bis(2-hydroxyethyl) succinate (B1194679) and to analyze complex mixtures containing the compound or its byproducts.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Bis(2-hydroxyethyl) succinate can be effectively analyzed by reverse-phase (RP) HPLC. sielc.com
A specific method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is robust and can be adapted for mass spectrometry (MS) detection by replacing the phosphoric acid with a volatile buffer like formic acid. sielc.com The technique is not only suitable for analytical purposes, such as purity assessment, but is also scalable for preparative separation, allowing for the isolation of impurities. sielc.com The monitoring of the synthesis reaction of this compound can also be performed using HPLC to track the consumption of reactants and the formation of the product, ensuring optimal yield and purity. evitachem.com
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method used to investigate the thermal decomposition of materials. mdpi.com The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. mdpi.comnih.gov
This technique provides detailed insights into the thermal degradation pathways of polymers derived from this compound, such as Poly(Ethylene Succinate) (PESu). mdpi.com A study on the thermal degradation of PESu identified several major decomposition products using Py-GC/MS. mdpi.com Understanding these products is crucial for assessing the thermal stability and degradation mechanism of materials containing succinate ester linkages. mdpi.com
The primary decomposition products identified from the pyrolysis of PESu include:
Succinic anhydride (B1165640)
4-(2-hydroxyethoxy)-4-oxobutanoic acid
Allyl (2-hydroxyethyl) succinate mdpi.com
These findings suggest that the degradation process involves reactions such as intramolecular cyclization to form succinic anhydride and ester pyrolysis mechanisms. mdpi.com
Thermal Analysis Techniques for Polymeric Systems
Thermal analysis is crucial for understanding the behavior of polymeric materials under the influence of temperature. For polymers derived from this compound, namely Poly(ethylene succinate), techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on thermal transitions and stability.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. 6-napse.comlibretexts.org This method is instrumental in determining the thermal transitions of Poly(ethylene succinate) (PES). The key parameters obtained from DSC analysis are the glass transition temperature (Tg), the melting temperature (Tm), and the cold crystallization temperature (Tcc). acs.org
The glass transition temperature (Tg) represents the temperature at which the amorphous regions of the polymer change from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (Tm) is the point at which the crystalline regions of the polymer melt and become a disordered liquid. For PES, a semi-crystalline polymer, these values are critical for defining its processing window and application range.
Research has shown that Poly(ethylene succinate) typically exhibits a glass transition temperature in the sub-zero range and a melting point around 100°C. For example, studies have reported a Tg of approximately -11°C and a Tm of about 103°C. mdpi.com Another investigation into copolymers found the Tg of PES to be -8.33°C. acs.org These transitions are clearly identifiable on a DSC thermogram, where the Tg appears as a step change in the heat flow and the Tm as an endothermic peak. researchgate.netatascientific.com.au
| Thermal Property | Symbol | Typical Value (°C) | Reference |
|---|---|---|---|
| Glass Transition Temperature | Tg | -8 to -11 | mdpi.comacs.org |
| Melting Temperature | Tm | ~103 | mdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. acs.orgmdpi.com For Poly(ethylene succinate), TGA provides critical information about its decomposition temperature, which is essential for processing and long-term application stability. mdpi.com
TGA curves for PES typically show a single-step degradation process. nih.gov The analysis identifies the onset temperature of decomposition and the temperature of maximum degradation rate. Studies on a series of poly(alkylene succinate)s, including PES, revealed high thermal stability, with maximum decomposition rates occurring at temperatures between 420–430°C in an inert atmosphere. mdpi.com Another study reported the temperature for a 5% mass loss of PES to be 337.6°C, indicating the beginning of significant thermal degradation. researchgate.net The primary thermal degradation pathway for PES has been identified as β-hydrogen scission of the polymer backbone. mdpi.com
| TGA Parameter | Description | Reported Value (°C) | Reference |
|---|---|---|---|
| Td5% | Temperature at 5% weight loss | 337.6 | researchgate.net |
| Td50% | Temperature at 50% weight loss | 398 | nih.gov |
| Tmax | Temperature of maximum decomposition rate | 420 - 430 | mdpi.com |
Molecular Weight and Polydispersity Determination
The mechanical and physical properties of a polymer are highly dependent on its molecular weight and the distribution of chain lengths.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is the most widely used technique for analyzing the molecular weight and molecular weight distribution of polymers. lcms.czwikipedia.org The method separates dissolved polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz
For polymers synthesized from this compound, GPC is essential for determining key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 suggests a narrow distribution, while higher values indicate a broader range of polymer chain lengths. wikipedia.org
In the characterization of PES and its copolymers, GPC is a standard procedure. For instance, a study on poly(ethylene succinate-co-1,2-propylene succinate) reported a number-average molecular weight (Mn) of 5.3 × 104 g/mol and a PDI of 1.89, as determined by GPC. mdpi.com The choice of solvent and calibration standards (such as polystyrene or polymethyl methacrylate) is critical for obtaining accurate results. wikipedia.orgwaters.com
Surface and Morphological Characterization of Derived Materials
The surface and internal structure (morphology) of polymeric materials influence their physical properties and performance in various applications.
Scanning Electron Microscopy (SEM) for Surface Morphology
Since polymers are typically non-conductive, samples often require a thin coating of a conductive material, like gold, before analysis to prevent the buildup of electrostatic charge. azom.com SEM has been employed to study the surface of PES fibers after undergoing enzymatic degradation, revealing changes in the surface morphology as the material breaks down. acs.org It is also used to analyze the phase morphology of polymer blends containing PES, providing insights into the miscibility and distribution of the different polymer phases. azom.com The technique can reveal the shape, size, and distribution of dispersed phases within a polymer matrix, which is crucial for understanding the structure-property relationships of the blended material. azom.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for surface analysis because it provides information about the top 1 to 10 nanometers of the material's surface. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top surface of the material being analyzed.
In the context of analyzing compounds such as this compound or its corresponding polymer, Poly(ethylene succinate), XPS can provide valuable insights into the surface chemistry. For instance, XPS measurements on Poly(ethylene succinate) have been performed to establish reference core level and energy loss spectra. aip.orgaip.org Such analyses are crucial for understanding the surface properties of polymers, which can influence their interaction with other materials and the environment.
The primary elements detected in a polymer like Poly(ethylene succinate) are carbon and oxygen. aip.org High-resolution core level spectra of these elements can reveal different chemical states. For example, the C 1s spectrum of Poly(ethylene succinate) can be deconvoluted into multiple peaks, each corresponding to a different chemical environment for the carbon atoms, such as C-C/C-H, C-O, and O-C=O bonds. Similarly, the O 1s spectrum can distinguish between oxygen in C-O and O-C=O environments.
A typical XPS analysis involves a survey scan to identify all the elements present on the surface, followed by high-resolution scans of the peaks corresponding to the elements of interest. The binding energies of the photoelectrons are characteristic of the elements and their chemical states. For Poly(ethylene succinate), the binding energies for C 1s are observed around 286.40 eV and 288.74 eV, while for O 1s, they are around 532.04 eV and 533.45 eV. aip.org To compensate for any surface charging effects, the largest C 1s component is often adjusted to a reference binding energy, such as 285.00 eV. aip.org
The quantitative analysis of the elemental composition is determined from the areas of the photoelectron peaks, corrected by relative sensitivity factors. This allows for the determination of the atomic concentrations of the elements on the surface.
Table 1: Illustrative XPS Data for Poly(ethylene succinate)
| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |
| Carbon | C 1s | 286.40 | 60 |
| Carbon | C 1s | 288.74 | 15 |
| Oxygen | O 1s | 532.04 | 20 |
| Oxygen | O 1s | 533.45 | 5 |
Note: The data in this table is illustrative and based on typical values found in literature for Poly(ethylene succinate). Actual values may vary depending on the specific sample and experimental conditions.
Optical Profilometry for Surface Topography
Optical profilometry is a non-contact, non-destructive technique used to obtain three-dimensional images and quantitative measurements of a surface's topography. psu.edu This method is particularly useful for characterizing the surface roughness, texture, and waviness of a wide range of materials, including polymer films and coatings. researchgate.netintertek.com It offers several advantages, such as high vertical resolution (down to the nanometer scale), rapid data acquisition over large areas, and the ability to analyze soft or delicate surfaces without causing damage. psu.edustinstruments.com
The technique operates on the principles of interferometry or confocal microscopy. stinstruments.com In white light interferometry, for example, a light beam is split into two paths. One path is directed to the sample surface, and the other to a reference mirror. The light reflected from both surfaces is recombined to create an interference pattern. This pattern contains information about the height differences on the sample surface, which is then used to construct a 3D topographical map. psu.edu
For a compound like this compound, which may be used in the synthesis of polyesters for coatings or films, optical profilometry would be an essential tool for quality control and performance evaluation. The surface topography of such a coating can significantly impact its functional properties, such as adhesion, wettability, and optical appearance.
Optical profilometry can provide a range of surface roughness parameters, including:
Ra (Average Roughness): The arithmetic average of the absolute values of the profile height deviations from the mean line.
Rq (Root Mean Square Roughness): The root mean square average of the profile height deviations from the mean line.
Rz (Average Maximum Height of the Profile): The average of the successive values of the maximum peak-to-valley height.
These parameters are crucial for quantifying the smoothness of a surface. For instance, in a study of polymer thin films, optical profilometry was used to determine the root-mean-square (rms) roughness and correlation length from the power spectral density function of the optical data. researchgate.net
Table 2: Example of Surface Roughness Parameters Obtainable from Optical Profilometry
| Parameter | Description | Typical Value for a Smooth Polymer Film |
| Ra | Average Roughness | < 5 nm |
| Rq | Root Mean Square Roughness | < 7 nm |
| Rz | Average Maximum Height of the Profile | < 30 nm |
Note: The values in this table are for illustrative purposes and represent typical measurements for a smooth polymer surface. The actual values would depend on the specific material and its preparation.
In addition to 2D profiles and 3D images, optical profilometry software can generate detailed reports including histograms of height distribution, bearing area curves, and Fourier analysis of the surface texture. This comprehensive data allows for a thorough characterization of the surface topography, which is vital for understanding and controlling the properties of materials derived from this compound.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Calculations for Reaction Energetics (e.g., DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the thermodynamics and kinetics of chemical reactions involving succinate (B1194679) esters. These calculations provide valuable data on the energetics of reaction pathways, helping to determine the feasibility and spontaneity of a given transformation.
A pertinent example, while focusing on a closely related compound, is the synthesis of bis(2-hydroxyethyl) 2-phenylsuccinate. mdpi.com In this study, DFT calculations were employed to determine the Gibbs free energy of the reaction. The calculations were performed using the ORCA 4.2.1 suite of quantum chemistry programs. Geometries were optimized in a vacuum using the Becke–Perdew (BP) functional and the def2-TZVP basis set. To refine the results, final single-point energy calculations were performed with the larger def2-QZVPP basis and the M06 functional, incorporating solvation effects via the SMD model. mdpi.com The calculated Gibbs free energy for the formation of bis(2-hydroxyethyl) 2-phenylsuccinate was found to be -43.8 kcal/mol, indicating a highly exergonic and spontaneous process. mdpi.com This type of computational analysis is directly applicable to understanding the reaction energetics of bis(2-hydroxyethyl) succinate synthesis.
DFT calculations can elucidate activation energies and reaction energies for various synthetic routes. researchgate.net By modeling the electronic structure of reactants, transition states, and products, researchers can predict the most energetically favorable pathways for the esterification of succinic acid with ethylene (B1197577) glycol to form this compound.
Table 1: Example Parameters in DFT Calculations for Reaction Energetics
| Parameter | Description | Example Value/Method |
|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. | M06, Becke–Perdew (BP) mdpi.com |
| Basis Set | A set of functions used to build molecular orbitals. | def2-TZVP, def2-QZVPP mdpi.com |
| Solvation Model | Accounts for the effect of the solvent on the reaction. | SMD model mdpi.com |
| Calculated Property | The thermodynamic quantity being investigated. | Gibbs Free Energy (ΔG) mdpi.com |
These theoretical calculations are crucial for optimizing reaction conditions, such as temperature and pressure, to maximize the yield and efficiency of this compound production.
Molecular Modeling and Simulation of Polymer Structures and Interactions
This compound serves as a key monomer for the synthesis of poly(ethylene succinate) (PES), a biodegradable polyester (B1180765). acs.orgmdpi.com Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are invaluable for predicting the structure and dynamics of PES polymer chains and their interactions with other molecules or surfaces.
While specific MD simulation studies on this compound itself are not widely documented, the methodology is frequently applied to its resulting polymer, PES, and similar systems. For instance, MD simulations can be used to investigate the interactions between polymer chains, which governs the material's bulk properties like its glass transition temperature and melting point. mdpi.com
Simulations can model the conformational changes of PES chains and how they are influenced by additives or blending with other polymers, such as poly(lactic acid). acs.org Computational approaches like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy between a polymer and another molecule, which is crucial for applications like drug delivery. nih.gov
Furthermore, molecular dynamics simulations can shed light on interfacial phenomena. For example, simulations can be employed to study the interaction between PES and nanoparticles or surfaces, which is relevant for the development of composite materials. researchgate.net These simulations can reveal how noncovalent interactions, such as van der Waals forces and hydrogen bonds, dictate the compatibility and adhesion at the molecular level. researchgate.netacs.org The insights gained from simulating related monomers, like 1,4-benzenedicarboxylic acid 1,4-bis(2-hydroxyethyl)ester (BHET) for PET production, demonstrate the potential of these methods for understanding the fundamental behavior of this compound during polymerization. aiche.org
Table 2: Applications of Molecular Modeling for Poly(ethylene succinate)
| Application Area | Simulation Technique | Investigated Properties |
|---|---|---|
| Polymer Blends | Molecular Dynamics (MD) | Miscibility, Intermolecular Interactions, Glass Transition Temperature acs.org |
| Composite Materials | Molecular Dynamics (MD) | Interfacial Adhesion, Nanoparticle Dispersion, van der Waals Interactions researchgate.netacs.org |
| Polymer Crystallization | Molecular Dynamics (MD) | Chain Folding, Nucleation, Crystal Structure mdpi.com |
| Drug/Polymer Interactions | MD with MM-PBSA | Binding Free Energy, Hydrogen Bonding, Complex Stability nih.gov |
Theoretical Studies on Catalytic Mechanisms
The synthesis of this compound often involves catalysts to enhance reaction rates and selectivity. Theoretical studies, again primarily using DFT, are essential for elucidating the complex mechanisms of these catalytic reactions.
By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states. This was demonstrated in the palladium-catalyzed synthesis of bis(2-hydroxyethyl) 2-phenylsuccinate, where a plausible catalytic cycle was proposed based on DFT calculations. mdpi.com Such studies can determine the energy barriers for each step in the mechanism, such as oxidative addition, migratory insertion, and reductive elimination, thereby identifying the rate-determining step.
Theoretical investigations can also be used to screen potential catalysts by calculating their activity and stability. For example, computational models can predict how different ligands attached to a metal center will affect the catalytic performance in the esterification or polycondensation process. This rational, computation-guided approach can accelerate the discovery of more efficient and environmentally friendly catalysts for the production of this compound and its polymers.
These theoretical insights are critical for designing novel catalysts with improved performance, leading to more sustainable and cost-effective manufacturing processes for succinate-based materials.
Future Research Directions and Outlook
Advancements in Green and Sustainable Synthesis of Bis(2-hydroxyethyl) Succinate (B1194679)
The conventional synthesis of bis(2-hydroxyethyl) succinate relies on acid-catalyzed esterification, which often involves harsh conditions and catalysts that are difficult to recycle. evitachem.com Future research is intensely focused on developing greener, more sustainable synthetic routes that minimize environmental impact and improve efficiency. A primary area of advancement is the use of biocatalysis. Enzymes, particularly lipases, are at the forefront of this effort.
Enzymatic Esterification: Lipase (B570770) B from Candida antarctica (CALB) has demonstrated significant potential for synthesizing succinate esters under milder conditions (60-70°C) than traditional methods. evitachem.comtib.eupsecommunity.org This enzymatic approach offers high regioselectivity and eliminates the need for corrosive acid catalysts, simplifying purification processes. evitachem.com Research is now aimed at optimizing these enzymatic reactions, focusing on enzyme immobilization to enhance thermal stability and reusability, which is crucial for developing continuous-flow industrial processes. evitachem.compsecommunity.org
Alternative Catalytic Systems: Beyond enzymes, novel catalytic systems are being explored. Protic ionic liquids (PILs), for instance, can serve as both solvent and catalyst in a solvent-free esterification process, achieving high conversion rates (>90%) by facilitating in-situ water removal. evitachem.com The development of heterogeneous catalysts is another key area, aiming to replace traditional homogeneous catalysts like sulfuric acid with solid acid catalysts that are more easily separated and recycled, aligning with the principles of green chemistry. google.com
Bio-based Feedstocks: A significant push is towards utilizing feedstocks derived from renewable resources. Succinic acid, a primary precursor, is increasingly being produced via fermentation of carbohydrates from non-food biomass. fraunhofer.deresearchgate.netlidsen.com The direct conversion of bio-based succinic acid or its salts (like diammonium succinate from fermentation broths) into esters like this compound is a critical research direction to create a fully bio-based production pipeline. google.comfraunhofer.de
| Method | Catalyst | Typical Conditions | Advantages | Research Focus |
|---|---|---|---|---|
| Conventional Acid Catalysis | Sulfuric Acid, Titanium Alkoxides evitachem.commdpi.com | 120-220°C, Vacuum evitachem.comnih.gov | Established, high yield (70-85%) evitachem.com | Replacement with less toxic catalysts |
| Enzymatic Catalysis | Immobilized Lipase B (e.g., CALB) evitachem.comnih.gov | 60-120°C, Solvent or Melt evitachem.comlidsen.com | Mild conditions, high selectivity, no toxic byproducts psecommunity.org | Improving enzyme stability and reusability; continuous-flow systems |
| Protic Ionic Liquids (PILs) | e.g., bis(2-hydroxyethyl)ammonium erucate evitachem.com | ~100°C, Solvent-free evitachem.com | Dual catalyst/solvent role, high conversion evitachem.com | Developing recyclable and cost-effective PILs |
Exploration of Novel Polymeric Architectures and Functionalities
This compound serves as a foundational building block for polyesters, but future research is heavily invested in moving beyond simple homopolymers to create sophisticated polymeric architectures with tailored properties.
Copolymerization for Enhanced Properties: A major research avenue involves the synthesis of random and block copolymers. By incorporating other monomers, the properties of the resulting polyester (B1180765) can be finely tuned. For example, copolymerizing with aromatic units from bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a product of PET recycling, can enhance mechanical strength and thermal stability. nih.govacs.org This approach not only improves material performance but also creates a valuable upcycling route for plastic waste. acs.org Similarly, introducing other aliphatic diacids or diols can modify flexibility, crystallinity, and degradation rates to suit specific applications, from flexible packaging films to rigid materials. mdpi.commdpi.com
Advanced Architectures: Research is also extending to more complex structures like branched and cross-linked polymers. The introduction of branching agents can significantly increase the melt strength and processability of the polyesters, which is a common challenge for linear aliphatic polyesters. researchgate.net These advanced architectures are key to developing materials with superior toughness and elasticity, expanding their use in demanding applications. mdpi.com The synthesis of poly(ester amide)s, by including diamines in the polymerization, introduces hydrogen bonding that can lead to high thermal stability, comparable to traditional engineering plastics. fraunhofer.de
Deeper Understanding of Degradation Pathways and Control for Material Lifecycle
For a biodegradable polymer, understanding and controlling its degradation is paramount. Future research aims to move from simply classifying a material as "biodegradable" to precisely managing its lifecycle from synthesis to end-of-life.
Mechanistic Insights: The degradation of succinate-based polyesters occurs through hydrolytic and enzymatic pathways. mocedes.orgscholarsresearchlibrary.com While it is known that enzymes like lipases, esterases, and proteases can break down these polymers, the precise mechanisms and the factors controlling the rate are still under intense investigation. mocedes.orgresearchgate.net Research is focused on how polymer characteristics such as crystallinity, hydrophobicity, and molecular weight influence enzyme accessibility and activity. nih.govmocedes.org For instance, studies have shown that only the poly(butylene succinate) (PBS) sequences in certain copolymers crystallize, leaving the comonomer units in amorphous regions that are more susceptible to initial enzymatic attack. nih.gov
Controlled Degradation: The ultimate goal is to design polymers with a programmable lifespan. By carefully selecting comonomers, researchers can control the degradation rate. Incorporating hydrophilic segments, such as polyethylene (B3416737) glycol (PEG), can accelerate hydrolysis by allowing water to penetrate the polymer matrix more easily. mdpi.com Conversely, incorporating more stable aromatic units can slow degradation. researchgate.net This ability to tune the degradation timeline is critical for applications ranging from short-term packaging materials to long-term medical implants where the degradation rate must match tissue regeneration. mocedes.org
Chemical Recycling: Beyond biodegradation, chemical recycling through controlled degradation is a promising frontier. Catalytic transesterification in methanol, for example, has been shown to efficiently break down polyesters back into their constituent monomers, such as dimethyl succinate and the corresponding diol. rsc.org This creates a closed-loop system where the raw materials can be recovered and reused, contributing to a circular economy. rsc.org
Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization
The development of advanced materials from this compound necessitates the use of sophisticated characterization and predictive tools.
Advanced Analytics: A suite of analytical techniques is employed to gain a deep understanding of these materials. Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are essential for determining chemical structure and molecular weight. mdpi.comresearchgate.net Thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand melting behavior, crystallinity, and thermal stability. mdpi.comresearchgate.netnih.gov Furthermore, techniques like Wide-Angle X-ray Diffraction (WAXD) provide insight into the crystal structure, while Atomic Force Microscopy (AFM) can visualize the surface morphology of polymer films and observe the effects of enzymatic degradation at the lamellar level. researchgate.netnih.gov
Computational Modeling: Computational tools are becoming indispensable for accelerating materials design and understanding complex processes. Molecular dynamics (MD) simulations are used to investigate the interactions between polymer chains and enzymes, providing insights into the binding mechanisms that initiate degradation. researchgate.net These simulations can help identify which parts of a polymer are most vulnerable to enzymatic attack and guide the design of more or less degradable materials. researchgate.net Artificial Neural Networks (ANN) and other machine learning models are being used to model and optimize thermal decomposition kinetics and production processes, enabling faster and more efficient material development. tandfonline.com Quantum mechanical methods like Density Functional Theory (DFT) can be used to study reaction mechanisms, such as the catalytic cycles involved in synthesis, providing a fundamental understanding that aids in the design of better catalysts. mdpi.com
| Tool/Technique | Application | Information Gained |
|---|---|---|
| NMR, GPC, FTIR | Structural & Molecular Weight Analysis mdpi.comresearchgate.net | Copolymer composition, molecular weight distribution, chemical bonding |
| DSC, TGA | Thermal Property Analysis mdpi.comresearchgate.net | Melting/glass transition temperatures, crystallinity, thermal stability |
| WAXD, AFM | Morphological Analysis researchgate.netnih.gov | Crystal structure, lamellar morphology, surface degradation visualization |
| Molecular Dynamics (MD) | Simulation of Degradation researchgate.net | Enzyme-polymer binding interactions, degradation initiation sites |
| Artificial Neural Networks (ANN) | Process Modeling & Optimization tandfonline.com | Predictive models for thermal decomposition and material properties |
Q & A
Basic: What experimental methodologies are recommended for synthesizing Bis(2-hydroxyethyl) succinate with high purity?
Answer:
this compound can be synthesized via esterification of succinic acid with ethylene glycol under acidic or basic conditions. A typical protocol involves:
- Step 1: React succinic acid with excess ethylene glycol in the presence of a catalyst (e.g., sulfuric acid for acidic conditions or sodium hydroxide for basic conditions) at 80–100°C.
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or FTIR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹).
- Step 3: Purify the product using fractional distillation or recrystallization to remove unreacted glycol and catalyst residues.
- Validation: Confirm purity via HPLC (>98%) and characterize using NMR (e.g., δ 4.2–4.4 ppm for -CH₂-O-CO- protons) .
Basic: How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Look for peaks at δ 2.6–2.8 ppm (succinate backbone -CH₂-CH₂-) and δ 4.2–4.4 ppm (ethylene glycol -CH₂-O-CO-).
- ¹³C NMR: Peaks at ~170 ppm (ester carbonyl) and ~60–70 ppm (ethylene glycol carbons).
- Mass Spectrometry (MS):
- ESI-MS in positive ion mode should show [M+Na]⁺ at m/z 239.1 (C₈H₁₄O₆Na).
- FTIR: Confirm ester C=O stretch at ~1730 cm⁻¹ and hydroxyl (-OH) absence (if fully esterified) .
Advanced: How should researchers design experiments to assess the hydrolytic degradation of this compound under varying pH and temperature conditions?
Answer:
Experimental Design:
- Variables: Test pH (2, 7, 12) and temperature (25°C, 37°C, 60°C) in buffered solutions.
- Sample Preparation: Prepare polymer films or pure compound solutions.
- Degradation Monitoring:
- Gravimetric Analysis: Track mass loss over time.
- GPC: Measure molecular weight reduction to infer chain scission.
- HPLC: Quantify released succinic acid and ethylene glycol.
- Kinetic Modeling: Use pseudo-first-order kinetics to calculate degradation rates.
Key Consideration: Include control groups (e.g., inert atmosphere) to isolate hydrolysis from oxidative degradation .
Advanced: What strategies can be employed to track the metabolic fate of this compound derivatives in vivo?
Answer:
- Hyperpolarization Techniques: Adapt methods from hyperpolarized diethyl succinate studies (e.g., parahydrogen-induced polarization, PHIP) to enhance ¹³C NMR sensitivity for real-time metabolic imaging.
- Isotopic Labeling: Synthesize ¹³C-labeled this compound at the carbonyl or ethylene glycol positions.
- In Vivo Protocols:
- Administer the compound via intravenous injection in model organisms.
- Use dynamic nuclear polarization (DNP) MRI to track incorporation into TCA cycle metabolites (e.g., succinate → fumarate).
Validation: Compare metabolic flux against unlabeled controls .
Advanced: How can researchers resolve contradictions in thermal stability data for this compound-based polymers?
Answer:
Methodological Framework:
- Differential Scanning Calorimetry (DSC): Perform multiple heating-cooling cycles to assess glass transition (Tg) and melting points (Tm).
- Thermogravimetric Analysis (TGA): Compare degradation onset temperatures under nitrogen vs. air to isolate thermal vs. oxidative effects.
- Statistical Analysis: Apply ANOVA to evaluate batch-to-batch variability or instrument calibration errors.
Case Study: In copolyester studies, discrepancies in Tm (e.g., 90°C vs. 110°C) were traced to differences in crystallinity induced by annealing protocols .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of vapors during heating steps.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent unintended reactions .
Advanced: How can computational modeling complement experimental studies of this compound’s interaction with biological membranes?
Answer:
- Molecular Dynamics (MD) Simulations:
- Membrane Setup: Model lipid bilayers (e.g., DPPC) and embed this compound.
- Parameters: Simulate interactions under physiological conditions (310 K, 1 atm) for 100+ ns.
- Outputs: Analyze partition coefficients, diffusion rates, and hydrogen bonding with lipid headgroups.
- Validation: Compare simulation results with experimental permeability assays (e.g., Franz cell diffusion) .
Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Answer:
- HPLC-DAD: Use a C18 column with mobile phase (acetonitrile:water, 70:30) and detect at 210 nm.
- GC-MS: Derivatize with BSTFA to improve volatility; monitor m/z 239.1 (molecular ion).
- Titration: For rapid quantification, employ alkaline hydrolysis followed by back-titration of released succinic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
